molecular formula C20H19FN2O3 B5914253 N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5914253
M. Wt: 354.4 g/mol
InChI Key: OJDTXCHRVHWNMV-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its biological activities.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-2-10-23-16-9-4-3-8-15(16)18(24)17(20(23)26)19(25)22-12-13-6-5-7-14(21)11-13/h3-9,11,24H,2,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDTXCHRVHWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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